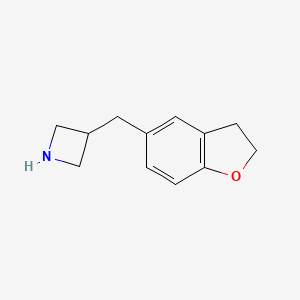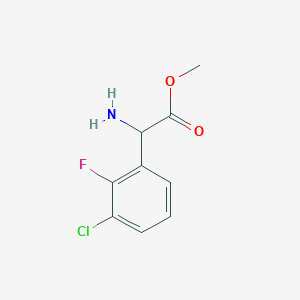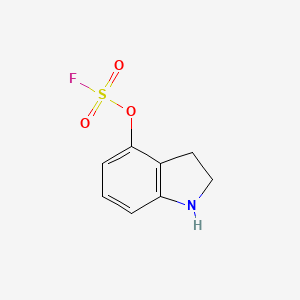
3-Biphenyl-2-YL-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Biphenyl-2-YL-piperazin-2-one is a chemical compound with the molecular formula C16H16N2O. . This compound consists of a biphenyl group attached to a piperazin-2-one moiety, making it an interesting subject for scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenyl-2-YL-piperazin-2-one typically involves multi-step procedures. One common method includes the reaction of biphenyl-2-amine with phosgene to form biphenyl-2-isocyanate, which is then reacted with piperazine to yield the desired compound . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of ultrasound, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Biphenyl-2-YL-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .
Aplicaciones Científicas De Investigación
3-Biphenyl-2-YL-piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Biphenyl-2-YL-piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at dopamine and serotonin receptors, which could explain its potential antipsychotic effects. Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one: Another piperazine derivative with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a benzothiazole moiety instead of a biphenyl group.
Uniqueness
3-Biphenyl-2-YL-piperazin-2-one is unique due to its biphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3-(2-phenylphenyl)piperazin-2-one |
InChI |
InChI=1S/C16H16N2O/c19-16-15(17-10-11-18-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2,(H,18,19) |
Clave InChI |
QHCAEVXLPJFNNR-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)



![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)

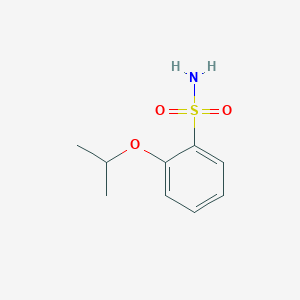
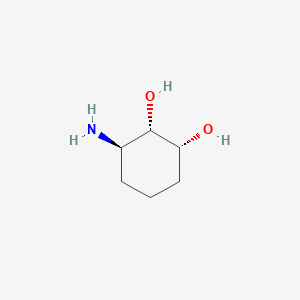
![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
